molecular formula C14H15ClN4O B15167189 N-(3-Chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea CAS No. 616208-84-5

N-(3-Chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea

Cat. No.: B15167189
CAS No.: 616208-84-5
M. Wt: 290.75 g/mol
InChI Key: WQYNNROGFDWQRE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea is a urea derivative characterized by a 3-chloro-4-methylphenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Urea and thiourea derivatives are widely studied for their diverse biological activities, including herbicidal, pesticidal, and antiviral properties. The pyrimidinyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions, which enhance binding to biological targets .

Properties

CAS No.

616208-84-5

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

InChI

InChI=1S/C14H15ClN4O/c1-8-4-5-11(7-12(8)15)18-14(20)19-13-16-9(2)6-10(3)17-13/h4-7H,1-3H3,(H2,16,17,18,19,20)

InChI Key

WQYNNROGFDWQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NC(=CC(=N2)C)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of urea derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Urea/Thiourea Derivatives
Compound Name Substituents (R1, R2) Core Structure Biological Activity Reference
Target Compound R1: 3-Cl-4-MePh; R2: 4,6-diMe-pyrimidin-2-yl Urea Inferred herbicidal/pesticidal -
SPIII-5Cl-BZ R1: 5-Cl-indolinyl; R2: 4,6-diMe-pyrimidin-2-yl Sulfonamide Anti-HIV (36% protection)
C19H14ClF3N4O2S (Thiourea) R1: Cl/CF3-phenyl-furan; R2: 4,6-diMe-pyrimidin-2-yl Thiourea Herbicidal
N-(4,6-Dimethylpyrimidin-2-yl)-acyl thiourea R1: trifluoromethylphenyl-isoxazolyl; R2: 4,6-diMe-pyrimidin-2-yl Thiourea Herbicidal (82.8–84.3% inhibition)
Cyclosulfamuron R1: 4,6-diMeO-pyrimidin-2-yl Urea Pesticide (sulfonylurea herbicide)
Key Observations:
  • Anti-HIV Activity : SPIII-5Cl-BZ, a sulfonamide derivative with a pyrimidinyl group, inhibits HIV integrase, highlighting the role of indolinyl substituents in antiviral targeting .
  • Herbicidal Activity : Thiourea derivatives with lipophilic substituents (e.g., trifluoromethylphenyl-isoxazolyl in ) exhibit strong herbicidal effects, likely due to enhanced membrane permeability and enzyme inhibition . The target compound’s chloro and methyl groups may similarly disrupt plant metabolic pathways.
  • Pesticidal Applications : Cyclosulfamuron, a methoxy-substituted pyrimidinyl urea, is a commercial herbicide, underscoring the importance of electron-withdrawing substituents for pesticidal efficacy .

Crystallographic and Hydrogen-Bonding Profiles

  • Thiourea Derivative (C19H14ClF3N4O2S): Crystallizes in the monoclinic system (space group P21/c) with intermolecular hydrogen bonds and π-π interactions stabilizing its 3D architecture .
  • N-(4,6-Dimethylpyrimidin-2-yl)-acyl thiourea : Exhibits a triclinic system (space group P-1) with thiourea-pyrimidine coplanarity and hydrogen-bonded 2D networks .
  • Target Compound : While crystallographic data is unavailable, analogous pyrimidinyl ureas typically form hydrogen bonds via urea NH groups, enhancing target binding.

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